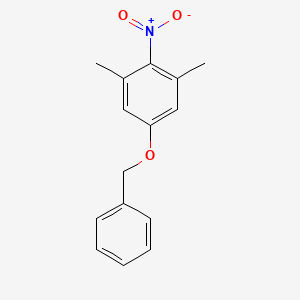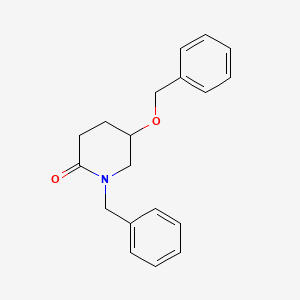
1-Benzyl-5-(benzyloxy)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-(benzyloxy)piperidin-2-one is a piperidine derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to a piperidin-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(benzyloxy)piperidin-2-one typically involves the reaction of piperidin-2-one with benzyl chloride in the presence of a base, followed by the introduction of a benzyloxy group. One common method involves the use of sodium hydride as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-5-(benzyloxy)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
- Reduction of the carbonyl group results in the formation of 1-benzyl-5-(benzyloxy)piperidin-2-ol.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
1-Benzyl-5-(benzyloxy)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-(benzyloxy)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site or altering the enzyme’s conformation. Additionally, the compound can interact with cellular pathways, influencing signal transduction and metabolic processes .
Comparación Con Compuestos Similares
1-Benzyl-4-piperidone: Similar in structure but lacks the benzyloxy group.
1-Benzyl-5-hydroxymethylpiperidin-2-one: Contains a hydroxymethyl group instead of a benzyloxy group.
1-Benzyl-4-oxopiperidine: Another piperidine derivative with a different substitution pattern.
Uniqueness: 1-Benzyl-5-(benzyloxy)piperidin-2-one is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H21NO2 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-benzyl-5-phenylmethoxypiperidin-2-one |
InChI |
InChI=1S/C19H21NO2/c21-19-12-11-18(22-15-17-9-5-2-6-10-17)14-20(19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
Clave InChI |
MLHHNIBOIWZLIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(CC1OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)

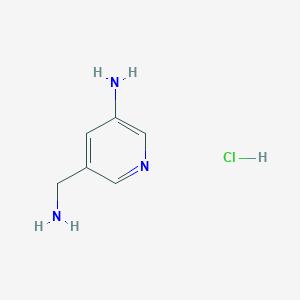
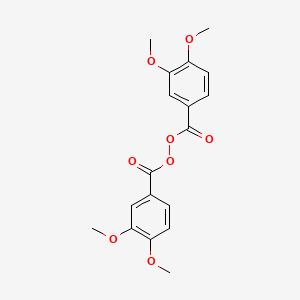
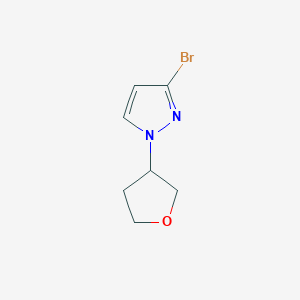
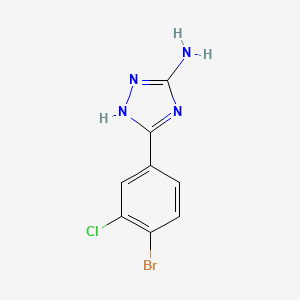
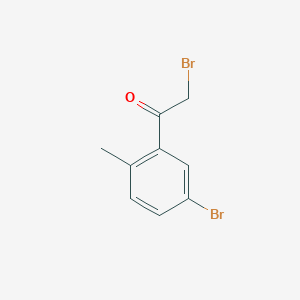
![tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13677813.png)

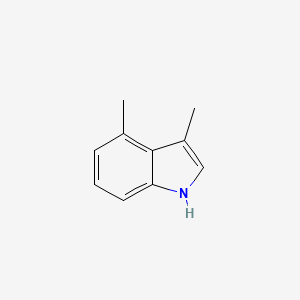
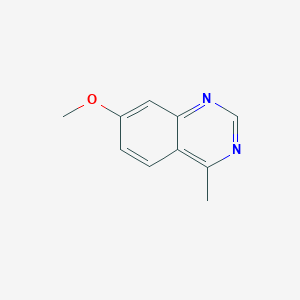
![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)

